![molecular formula C10H16N4 B12083974 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpiperazin-1-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine typically involves the reaction of a pyrimidine derivative with a 3-methylpiperazine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, such as a halogen, and then reacted with 3-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMSO or potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.
科学的研究の応用
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine derivatives: Studied for their anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Noted for their antiproliferative and antimicrobial activities.
Uniqueness
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in medicinal chemistry and related fields.
特性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
5-[[(3R)-3-methylpiperazin-1-yl]methyl]pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m1/s1 |
InChIキー |
ZONWYBHYAVBBDC-SECBINFHSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1)CC2=CN=CN=C2 |
正規SMILES |
CC1CN(CCN1)CC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


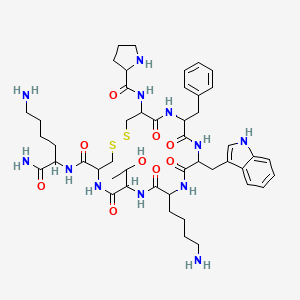
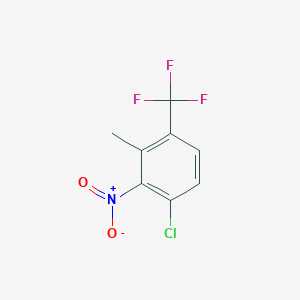
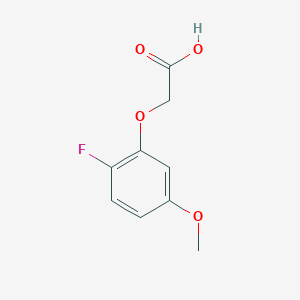
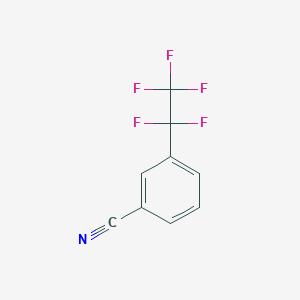
![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
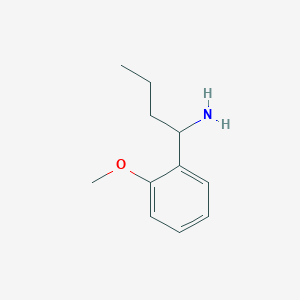
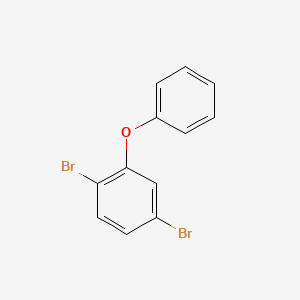
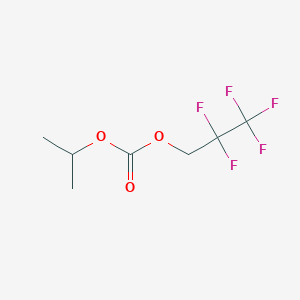
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
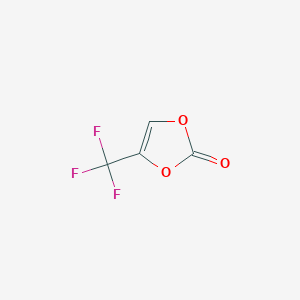
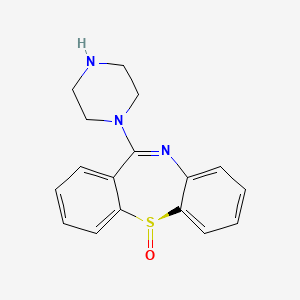
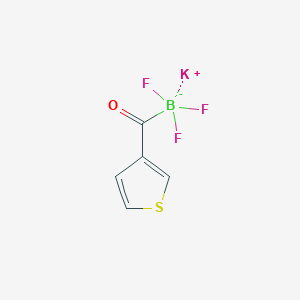
![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)

